![molecular formula C26H18N2O2S B2818893 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 307524-00-1](/img/structure/B2818893.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

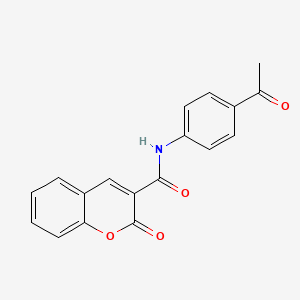

Descripción

Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antidiabetic, antibacterial, antifungal, and anti-inflammatory .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their specific structure. For example, some benzothiazole derivatives exhibit luminescent properties .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide:

Antimicrobial Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has shown significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent inhibitory effects. This makes it a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has been particularly effective against certain types of cancer, such as breast and lung cancer, by interfering with cell proliferation and promoting cell death . This highlights its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has demonstrated strong antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of supplements and pharmaceuticals aimed at reducing oxidative damage .

Neuroprotective Effects

Studies have shown that this compound has neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It helps in protecting neurons from oxidative stress and apoptosis, thereby preserving cognitive function .

Antidiabetic Potential

The compound has been investigated for its antidiabetic effects. It has shown the ability to lower blood glucose levels and improve insulin sensitivity in experimental models. This suggests its potential use in managing diabetes and its complications .

Antiviral Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has also been explored for its antiviral properties. It has shown efficacy against certain viruses by inhibiting viral replication and entry into host cells. This makes it a promising candidate for developing antiviral therapies .

Photophysical Properties

Beyond biological applications, this compound has interesting photophysical properties. It has been studied for its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its unique structure allows for efficient light absorption and emission, making it valuable in the field of materials science .

Mecanismo De Acción

Target of Action

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has shown promising activity against bacterial strains such as Staphylococcus aureus

Mode of Action

It has been observed to exhibit bactericidal activity, indicating that it likely interacts with its targets in a way that leads to bacterial cell death

Pharmacokinetics

The pharmacokinetic properties of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-phenoxybenzamide have been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations

Result of Action

The compound has demonstrated promising activity against Staphylococcus aureus . In particular, it has shown bactericidal activity, meaning it can kill bacterial cells rather than merely inhibiting their growth. This is evidenced by the fact that the compound was able to eliminate a strain of S. aureus after 24-hour exposure .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O2S/c29-25(18-9-8-12-20(17-18)30-19-10-2-1-3-11-19)27-22-14-5-4-13-21(22)26-28-23-15-6-7-16-24(23)31-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXIBZULEPHKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2818812.png)

![N-1,3-benzodioxol-5-yl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2818820.png)

![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)

![2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone](/img/structure/B2818825.png)

![2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2818827.png)

![6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818829.png)